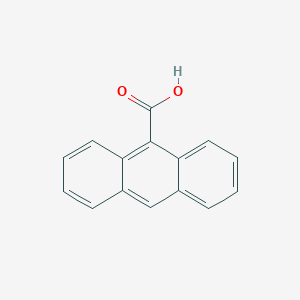

anthracene-9-carboxylic acid

Overview

Description

Anthracene-9-carboxylic acid (this compound) is a polycyclic aromatic hydrocarbon derivative featuring a carboxylic acid group at the 9-position of the anthracene backbone. Its extended π-conjugated system and functional group make it valuable in diverse applications, including pharmacology, materials science, and biochemistry.

Mechanism of Action

Target of Action

Anthracene-9-carboxylic acid primarily targets chloride transport . It is known to be a Cl- transport inhibitor with a moderate to strong inhibitory action on PKA activated cardiac IcI . This means it can interfere with the movement of chloride ions across cell membranes, which can have significant effects on cellular function.

Mode of Action

The compound interacts with its targets primarily through light-induced electron transfer processes . When exposed to light, this compound can generate stable radicals . These radicals can then interact with other molecules, leading to changes in the physical and chemical properties of the system .

Biochemical Pathways

Its ability to generate stable radicals upon light exposure suggests it may influence pathways related tooptical switching, displays, and other devices . Furthermore, its role as a Cl- transport inhibitor indicates it may impact pathways involving ion transport across cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its environment and the specific system in which it is used. For instance, in the context of optical devices, the generation of stable radicals can lead to changes in the device’s optical properties . In biological systems, inhibition of Cl- transport can disrupt normal cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to generate stable radicals is dependent on light exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially impact the compound’s behavior and effectiveness.

Biochemical Analysis

Biochemical Properties

Anthracene-9-carboxylic acid is known to be a chloride channel inhibitor . It inhibits spontaneous transient inward currents and caffeine-evoked calcium-activated chloride currents in isolated rabbit portal vein smooth muscle cells .

Cellular Effects

This compound has been traditionally used to block and identify various types of cells, such as smooth muscle cells, epithelial cells, and salivary gland cells, in the activation of Ca2+ activated Cl- currents (CaCCs) .

Molecular Mechanism

The photomechanical response of this compound relies on a [4 + 4] photodimerization followed by dissociation that occurs on timescales of seconds to minutes . This process involves the formation of a hydrogen-bonded dimer .

Temporal Effects in Laboratory Settings

This compound and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This indicates that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

It is known that this compound can be used as a starting material to synthesize other compounds, such as 9-Cyanoanthracene .

Biological Activity

Anthracene-9-carboxylic acid (A9C), also known as 9-anthroic acid, is an organic compound belonging to the class of anthracenecarboxylic acids. This compound has garnered attention due to its various biological activities, particularly its effects on ion channels and potential applications in pharmacology and mycology.

- IUPAC Name : this compound

- Molecular Formula : C15H10O2

- Molecular Weight : 222.24 g/mol

- CAS Registry Number : Not available

- SMILES Notation : OC(=O)C1=C2C=CC=CC2=CC2=CC=CC=C12

Ion Channel Modulation

A9C has been shown to affect various ion channels, particularly calcium-activated chloride channels. Studies indicate that A9C can inhibit outward chloride currents in a voltage-dependent manner. For instance, research conducted on HEK 293T cells demonstrated that A9C caused a significant block of outward currents and enhanced tail currents, suggesting a complex interaction with the TMEM16B channel .

Table 1: Effects of A9C on Ion Currents

Impact on Fungal Growth

A9C has also been studied for its antifungal properties. In experiments with the fungus Phycomyces blakesleeanus, A9C exhibited significant growth inhibition. The compound was found to decrease cellular respiration and energy metabolism, leading to reduced ATP levels and intracellular acidification. This suggests that A9C may serve as a potential candidate for new antifungal agents, especially in light of increasing resistance among fungal strains to traditional fungicides .

Mechanistic Insights

The mechanism by which A9C exerts its biological effects appears to be linked to its ability to modulate ion currents and cellular metabolism. The inhibition of chloride channels may disrupt ionic homeostasis, affecting various physiological processes including muscle contraction and cellular respiration.

Case Study: Vascular Smooth Muscle Cells

In a study focused on rabbit pulmonary artery smooth muscle cells, A9C was shown to augment inward chloride currents under specific conditions. This augmentation was dependent on prior depolarization and was independent of internal calcium concentrations within a certain range . Such findings highlight the nuanced role A9C plays in modulating ion channel activity, with implications for vascular physiology.

Scientific Research Applications

Electrochemical Applications

Supercapacitors

Anthracene-9-carboxylic acid has been utilized in the modification of graphene for supercapacitor applications. A study demonstrated that when graphene was electrochemically exfoliated using this compound, it exhibited remarkable electrochemical performance. The modified graphene showed a specific capacitance of 577 F/g in a 1 M sulfuric acid solution and maintained 83.4% of its capacitance after 1000 charge-discharge cycles, indicating its potential as an energy storage material .

| Property | Value |

|---|---|

| Specific Capacitance | 577 F/g |

| Retention after Cycles | 83.4% |

| Coulombic Efficiency | 102% |

Pharmacological Applications

Chloride Transport Inhibition

this compound acts as an inhibitor of chloride transport, showing moderate to strong inhibitory action on protein kinase A (PKA) activated cardiac ion channels. This property makes it a valuable tool in pharmacological research, particularly for studying cardiac function and the mechanisms underlying various cardiac conditions .

Calcium-Activated Chloride Currents

Research has shown that this compound influences calcium-activated chloride currents in smooth muscle cells, suggesting its role in vascular physiology. It was found to inhibit maximum outward chloride currents while enhancing instantaneous inward relaxation currents, indicating complex interactions with cellular ion channels .

Materials Science

Cross-Linking Agent

In materials science, this compound serves as a cross-linking agent for organic second-order nonlinear optical materials. This application enhances poling efficiency and temporal stability, making it significant for developing advanced optical materials .

Environmental Science

This compound is also relevant in environmental studies as it has been identified as part of the human exposome—collectively representing all exposures an individual encounters throughout life. Its presence in human blood indicates potential environmental or occupational exposure to this compound or its derivatives .

Case Study 1: Supercapacitor Development

A team investigated the use of this compound modified graphene in supercapacitors. The findings highlighted its high specific capacitance and excellent cycling stability, suggesting that such modifications could lead to more efficient energy storage devices.

Case Study 2: Cardiac Function Studies

In a pharmacological study, researchers applied this compound to cardiac tissue preparations to assess its impact on chloride ion channels. The results indicated significant alterations in ion transport dynamics, contributing to the understanding of cardiac electrophysiology.

Q & A

Basic Research Questions

Q. What is the established mechanism of A-9-C as a chloride channel inhibitor in electrophysiological studies?

A-9-C acts as an open-channel blocker of calcium-activated chloride currents (ICl(Ca)), with inhibition exhibiting voltage dependence. For example, in rabbit pulmonary artery smooth muscle cells, A-9-C inhibits ICl(Ca) with an IC50 of 300 μM at −75 mV and 90 μM at +50 mV . Its inhibition alters channel kinetics, such as decay rates, suggesting interaction with the channel's gating mechanism. Methodologically, ICl(Ca) is evoked using pipette solutions containing 500 nM Ca²⁺, and currents are recorded via whole-cell voltage-clamp protocols with depolarizing steps (e.g., +70 mV) followed by hyperpolarizing steps (−80 mV) to assess voltage dependence .

Q. What are the typical experimental concentrations of A-9-C used in pharmacological studies?

A-9-C is commonly applied at 100–500 μM in electrophysiological assays, depending on the target cell type and voltage conditions. For instance, 500 μM A-9-C augmented inward Cl⁻ current amplitudes by 321% in rabbit pulmonary artery smooth muscle cells at −80 mV, while higher concentrations (e.g., 1 mM) are used in plant studies to inhibit anion channels involved in citrate exudation . Lower concentrations (e.g., 50–100 μM) may suffice for partial inhibition in voltage-insensitive systems .

Advanced Research Questions

Q. How does the voltage dependence of A-9-C’s inhibition impact experimental design for studying ICl(Ca)?

The voltage-sensitive nature of A-9-C necessitates careful calibration of membrane potentials during recordings. For example, depolarizing steps to +90 mV (from −75 mV) amplify outward currents, while hyperpolarizing steps to −100 mV enhance inward currents, allowing researchers to isolate voltage-dependent effects . Pipette solutions must buffer Ca²⁺ precisely (e.g., 20 nM to 1 μM) using chelators like BAPTA, and voltage protocols should include test potentials spanning −100 mV to +60 mV to map inhibition kinetics . Contradictory observations (e.g., current augmentation at hyperpolarized potentials) require validation via reversal potential measurements and thiocyanate substitution to confirm Cl⁻ selectivity .

Q. How is A-9-C utilized in synthesizing luminescent metal complexes for optoelectronic applications?

A-9-C’s conjugated π-system enables its use as a ligand in coordination chemistry. For example, the tin(IV) complex [(SnMe₂)₂(C₁₅H₉O₂)(OCH₂CH₃)(O)]₂ exhibits strong optical absorption and fluorescence, characterized via ¹H/¹³C/¹¹⁹Sn NMR, UV-Vis, and X-ray diffraction. Synthesis involves refluxing A-9-C with SnMe₂Cl₂ in ethanol, followed by crystallization. This methodology is critical for developing OLED materials, where ligand-metal charge transfer enhances electroluminescence .

Q. What role does A-9-C play in studying anion channel regulation in plant physiology?

In phosphorus-deficient white lupin, A-9-C (100–500 μM) inhibits citrate exudation from cluster roots by blocking anion channels, a process critical for mobilizing soil phosphorus. Experimental protocols involve root incubation in A-9-C-containing solutions, followed by HPLC analysis of exudates. Concurrently, gene expression profiling (e.g., sucrose synthase, phosphoenolpyruvate carboxylase) reveals metabolic adjustments under P starvation .

Q. How should researchers optimize A-9-C handling to ensure experimental reproducibility?

A-9-C is light-sensitive and hygroscopic, requiring storage in airtight, opaque containers at room temperature. For electrophysiology, stock solutions (e.g., 100 mM in DMSO) should be aliquoted to avoid freeze-thaw degradation. Safety protocols mandate PPE (nitrile gloves, EN 166-certified goggles) due to its acute toxicity (oral LD₅₀: 300 mg/kg in rats) and skin irritation potential .

Q. How can contradictory data on A-9-C’s dual inhibitory/augmentary effects be resolved?

Discrepancies arise from voltage-dependent modulation and cell-type specificity. For example, A-9-C augments inward ICl(Ca) at −80 mV but inhibits outward currents at +70 mV in smooth muscle . Researchers must validate findings using complementary approaches:

- Pharmacological cross-check : Compare effects with nipecotic acid (100 μM) to confirm Cl⁻ current specificity.

- Ion substitution : Replace external Cl⁻ with SCN⁻ to shift reversal potentials and confirm ion selectivity.

- Kinetic modeling : Use exponential fitting (e.g., τ values for current decay) to differentiate block mechanisms .

Comparison with Similar Compounds

Chloride Channel Inhibitors

Anthracene-9-carboxylic acid is distinguished from other chloride channel blockers by its unique voltage-dependent effects and dual action on inward/outward currents.

Table 1: Comparative Analysis of Chloride Channel Inhibitors

Key Findings :

- Voltage Sensitivity: this compound exhibits voltage-dependent inhibition, with higher potency at depolarized potentials (+50 mV: IC₅₀ = 90 μM; -75 mV: IC₅₀ = 300 μM) .

- Anomalous Inward Current Augmentation: Unlike DIDS, which uniformly inhibits ICl(Ca), this compound enhances inward Cl⁻ currents by 321% at hyperpolarized voltages, suggesting a complex interaction with channel gating .

- Tissue Specificity : In renal tubules, this compound reduces Cl⁻ reabsorption by 50% via basolateral membrane blockade, contrasting with furosemide’s luminal Na⁺-K⁺-Cl⁻ cotransport inhibition .

Structural and Functional Analogs

Structurally, this compound differs from other aromatic carboxylates and chloride blockers, influencing its pharmacological and material properties.

Table 2: Structural and Functional Comparison

Photophysical Behavior :

- This compound’s fluorescence is quenched in aqueous media due to acid-base equilibria and dimerization, unlike anthracene, which retains structured emission .

- In CTAB micelles, its photodegradation rate increases 10-fold compared to ethanol, highlighting microenvironment sensitivity .

Pharmacological and Toxicological Profiles

This compound’s myotonic effects and safety profile differ from other chloride channel modulators.

Table 3: Pharmacological Comparison

Notable Observations:

- In contrast, tamoxifen and DIDS lack myotonic effects but exhibit broader cytotoxicity in non-muscle tissues .

Preparation Methods

Oxidation of 9-Anthraldehyde

The most widely documented method involves the oxidation of 9-anthraldehyde (C₁₅H₁₀O) using cobalt(II) phthalocyanine tetrasulfonic acid as a photosensitizer. In this approach, 9-anthraldehyde undergoes visible-light-driven oxidation in a mixed solvent system of acetonitrile and water (1:1 v/v) at room temperature. Air is bubbled through the reaction mixture at 20°C for 150 hours under UV irradiation, achieving quantitative conversion to anthracene-9-carboxylic acid . The cobalt catalyst facilitates the generation of reactive oxygen species, which mediate the aldehyde-to-carboxylic acid transition. Post-reaction purification via column chromatography (n-hexane/ethyl acetate, 13:1) isolates the product with minimal by-products .

A related patent (CN113831237A) optimizes this method by introducing a pH buffer (e.g., sodium phosphate) and auxiliary agents (e.g., tetrabutylammonium bromide) to stabilize intermediates. The reaction proceeds at 40–60°C for 12–24 hours, yielding >99% purity after solvent evaporation and acidification (pH 1–5) . This protocol is industrially favored due to its scalability and reduced energy requirements compared to photochemical routes .

Catalytic Oxidation of Anthracene

Anthracene itself serves as a precursor in a two-step oxidation-esterification process. As detailed in EP1431268A1, anthracene is suspended in liquid carboxylic acid (e.g., acetic acid) with an organic metal salt catalyst (e.g., zinc acetate) and irradiated with oxygen under visible light at 40–60°C . This generates 9,10-dihydroxyanthracenecarboxylic acid esters, which are hydrolyzed to the free acid using aqueous base.

Key parameters include:

-

Catalyst system : Zinc or aluminum powders enhance reaction rates by promoting in situ formation of peroxyacids .

-

Reaction time : 14 hours at 60°C yields 70–72% 9-acetoxy-10-hydroxyanthracene, a key intermediate .

-

Workup : The crude product is recrystallized from acetic acid, achieving 99.6% purity .

While this method avoids expensive aldehyde precursors, the multi-step workflow and moderate yields (20–30% overall) limit its industrial adoption .

Photochemical Synthesis with Transition Metal Catalysts

Recent advances employ photoredox catalysis to streamline this compound synthesis. A 2019 study demonstrated that UV irradiation of 9-anthraldehyde in the presence of cobalt(II) phthalocyanine tetrasulfonic acid (CoPcS) and lithium hydroxide achieves 100% conversion within 150 hours . The mechanism involves ligand-to-metal charge transfer, where CoPcS absorbs visible light (λmax = 670 nm) to generate singlet oxygen, which oxidizes the aldehyde group.

Optimization Insights :

-

Solvent choice : Ethanol and DMSO improve solubility (>10 mM), minimizing side reactions .

-

Light source : High-power LED lamps (288 units, 59,660 lux) enhance efficiency compared to traditional mercury lamps .

Comparative Analysis of Preparation Methods

Key Trade-offs :

-

Photochemical routes offer exceptional yields but require specialized equipment and prolonged reaction times .

-

Industrial methods prioritize cost-effectiveness and scalability, leveraging mild temperatures and recyclable buffers .

Purification and Characterization

Post-synthesis purification is critical for removing by-products like anthraquinone and unreacted aldehydes. Recrystallization from acetic acid or ethanol produces needle-like crystals with a melting point of 272°C . Nuclear magnetic resonance (¹H NMR) confirms structural integrity, with characteristic peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid proton) . High-performance liquid chromatography (HPLC) validates purity, showing a single peak at 253 nm .

Properties

IUPAC Name |

anthracene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWFJBFNAQHLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16336-69-9 (hydrochloride salt) | |

| Record name | 9-Anthroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049427 | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthroic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | 9-Anthroic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

723-62-6 | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.